Cas no 1697702-08-1 (2-(2-fluoro-4-methoxyphenyl)methyloxirane)

2-(2-Fluoro-4-methoxyphenyl)methyloxirane is a fluorinated epoxide derivative characterized by its unique structural features, including a fluoro-substituted aromatic ring and a methoxy group at the para position. This compound is of interest in synthetic organic chemistry due to its reactivity as an epoxide, enabling ring-opening reactions for the construction of complex molecular frameworks. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) substituents enhances its versatility in regioselective transformations. It serves as a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Its stability and well-defined reactivity profile make it suitable for controlled synthetic applications.
2-(2-fluoro-4-methoxyphenyl)methyloxirane structure
1697702-08-1 structure
Product name:2-(2-fluoro-4-methoxyphenyl)methyloxirane
CAS No:1697702-08-1
MF:C10H11FO2
MW:182.191546678543
CID:6245805
PubChem ID:103397008

2-(2-fluoro-4-methoxyphenyl)methyloxirane Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluoro-4-methoxyphenyl)methyloxirane
    • 2-[(2-fluoro-4-methoxyphenyl)methyl]oxirane
    • 1697702-08-1
    • EN300-1826665
    • Inchi: 1S/C10H11FO2/c1-12-8-3-2-7(10(11)5-8)4-9-6-13-9/h2-3,5,9H,4,6H2,1H3
    • InChI Key: XISUPXUEHBLKJU-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CC1CO1)OC

Computed Properties

  • Exact Mass: 182.07430775g/mol
  • Monoisotopic Mass: 182.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.8Ų
  • XLogP3: 1.9

2-(2-fluoro-4-methoxyphenyl)methyloxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1826665-5.0g
2-[(2-fluoro-4-methoxyphenyl)methyl]oxirane
1697702-08-1
5g
$3894.0 2023-06-02
Enamine
EN300-1826665-10.0g
2-[(2-fluoro-4-methoxyphenyl)methyl]oxirane
1697702-08-1
10g
$5774.0 2023-06-02
Enamine
EN300-1826665-0.05g
2-[(2-fluoro-4-methoxyphenyl)methyl]oxirane
1697702-08-1
0.05g
$647.0 2023-09-19
Enamine
EN300-1826665-0.25g
2-[(2-fluoro-4-methoxyphenyl)methyl]oxirane
1697702-08-1
0.25g
$708.0 2023-09-19
Enamine
EN300-1826665-0.5g
2-[(2-fluoro-4-methoxyphenyl)methyl]oxirane
1697702-08-1
0.5g
$739.0 2023-09-19
Enamine
EN300-1826665-1.0g
2-[(2-fluoro-4-methoxyphenyl)methyl]oxirane
1697702-08-1
1g
$1343.0 2023-06-02
Enamine
EN300-1826665-1g
2-[(2-fluoro-4-methoxyphenyl)methyl]oxirane
1697702-08-1
1g
$770.0 2023-09-19
Enamine
EN300-1826665-10g
2-[(2-fluoro-4-methoxyphenyl)methyl]oxirane
1697702-08-1
10g
$3315.0 2023-09-19
Enamine
EN300-1826665-2.5g
2-[(2-fluoro-4-methoxyphenyl)methyl]oxirane
1697702-08-1
2.5g
$1509.0 2023-09-19
Enamine
EN300-1826665-0.1g
2-[(2-fluoro-4-methoxyphenyl)methyl]oxirane
1697702-08-1
0.1g
$678.0 2023-09-19

2-(2-fluoro-4-methoxyphenyl)methyloxirane Related Literature

Additional information on 2-(2-fluoro-4-methoxyphenyl)methyloxirane

Recent Advances in the Study of 2-(2-fluoro-4-methoxyphenyl)methyloxirane (CAS: 1697702-08-1)

The compound 2-(2-fluoro-4-methoxyphenyl)methyloxirane (CAS: 1697702-08-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This epoxide derivative, characterized by its unique fluorinated and methoxylated phenyl ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanistic pathways, providing valuable insights for drug development.

One of the key areas of research has been the optimization of synthetic routes for 2-(2-fluoro-4-methoxyphenyl)methyloxirane. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a novel catalytic system. The researchers employed a palladium-catalyzed epoxidation of the corresponding alkene precursor, achieving a yield of over 85% with excellent enantioselectivity. This advancement is critical for scaling up production for preclinical studies.

In terms of biological activity, recent in vitro studies have revealed that 2-(2-fluoro-4-methoxyphenyl)methyloxirane exhibits potent inhibitory effects on specific inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly reduces the production of pro-inflammatory cytokines in macrophage cells, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Mechanistic studies have further elucidated the compound's mode of action. Research published in Nature Chemical Biology (2023) identified that 2-(2-fluoro-4-methoxyphenyl)methyloxirane acts as a covalent inhibitor of a key enzyme in the NF-κB signaling pathway. The epoxide moiety reacts with a nucleophilic cysteine residue in the enzyme's active site, leading to irreversible inhibition and downstream suppression of inflammatory responses. This finding opens new avenues for designing targeted therapies with improved specificity and reduced off-target effects.

Despite these promising results, challenges remain in the development of 2-(2-fluoro-4-methoxyphenyl)methyloxirane as a therapeutic agent. Recent pharmacokinetic studies have highlighted issues with its metabolic stability and bioavailability. A 2024 report in Drug Metabolism and Disposition suggested that the compound undergoes rapid hepatic clearance in animal models, necessitating further structural modifications or formulation strategies to enhance its therapeutic potential.

Looking ahead, researchers are exploring derivative compounds of 2-(2-fluoro-4-methoxyphenyl)methyloxirane with improved pharmacological properties. Several patent applications filed in 2023-2024 describe novel analogs with enhanced metabolic stability and tissue distribution. These developments underscore the growing interest in this chemical scaffold and its potential to yield clinically relevant compounds in the near future.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD